(2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester

Carbapenem synthesis Protecting group orthogonality Catalytic hydrogenation

(2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester (CAS 96034-57-0), also known as trans-4-hydroxy-1-(4-nitrobenzyloxycarbonyl)-L-proline, is a chiral proline derivative that functions as the essential nitrogen-protected side-chain intermediate in the industrial synthesis of meropenem and related carbapenem antibiotics. The compound features a (2S,4R) stereochemistry and a p-nitrobenzyloxycarbonyl (PNZ) protecting group on the pyrrolidine nitrogen, designed to withstand multi-step synthetic sequences and to be cleaved simultaneously with the C-3 carboxyl protecting group (p-nitrobenzyl, PNB) during the final hydrogenolytic deprotection.

Molecular Formula C13H14N2O7
Molecular Weight 310.26 g/mol
CAS No. 96034-57-0
Cat. No. B030539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester
CAS96034-57-0
Synonyms(2S-trans)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-[(4-Nitrophenyl)methyl] Ester;  (2S,4R)-1-(p-Nitrobenzyloxycarbonyl)-4-hydroxyproline;  trans-4-Hydroxy-1-(4-nitrobenzyloxycarbonyl)-L-proline; 
Molecular FormulaC13H14N2O7
Molecular Weight310.26 g/mol
Structural Identifiers
SMILESC1C(CN(C1C(=O)O)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])O
InChIInChI=1S/C13H14N2O7/c16-10-5-11(12(17)18)14(6-10)13(19)22-7-8-1-3-9(4-2-8)15(20)21/h1-4,10-11,16H,5-7H2,(H,17,18)/t10-,11+/m1/s1
InChIKeyJMJMJDNHVXYAOC-MNOVXSKESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester (CAS 96034-57-0): A Critical Carbapenem Intermediate


(2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester (CAS 96034-57-0), also known as trans-4-hydroxy-1-(4-nitrobenzyloxycarbonyl)-L-proline, is a chiral proline derivative that functions as the essential nitrogen-protected side-chain intermediate in the industrial synthesis of meropenem and related carbapenem antibiotics . The compound features a (2S,4R) stereochemistry and a p-nitrobenzyloxycarbonyl (PNZ) protecting group on the pyrrolidine nitrogen, designed to withstand multi-step synthetic sequences and to be cleaved simultaneously with the C-3 carboxyl protecting group (p-nitrobenzyl, PNB) during the final hydrogenolytic deprotection [1].

Procurement Risk: Why Generic N-Protected Hydroxyprolines Cannot Replace CAS 96034-57-0 in Carbapenem Synthesis


Generic alternatives such as N-Cbz- or N-Boc-trans-4-hydroxy-L-proline are unsuitable substitutes for (2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester in carbapenem manufacturing. Meropenem's industrial process relies on the simultaneous hydrogenolytic removal of the p-nitrobenzyl (PNB) ester at C-3 and the p-nitrobenzyloxycarbonyl (PNZ) group on the pyrrolidine side-chain nitrogen using H₂ and Pd/C [1]. Standard carbamate protecting groups (e.g., Cbz or Boc) do not share this orthogonal deprotection profile: Cbz groups often require separate hydrogenolysis steps that can lead to over-reduction or side-reactions, while Boc groups demand acidic cleavage conditions incompatible with the β-lactam core [2]. Substitution with a non-PNZ protected intermediate forces a costly redesign of the deprotection sequence, jeopardizes stereochemical integrity, and ultimately fails to meet pharmacopoeial purity standards for the active pharmaceutical ingredient [2].

Head-to-Head Evidence: Quantified Differentiation of (2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester (CAS 96034-57-0)


Simultaneous PNZ/PNB Hydrogenolysis vs. Sequential Deprotection in Meropenem Manufacturing

The PNZ protecting group in the target compound enables simultaneous deprotection with the PNB ester under a single hydrogenolysis step (H₂, Pd/C), a feature not achievable with Cbz or Boc analogs. In the final step of meropenem synthesis, batch-mode hydrogenation of PNZ/PNB-protected meropenem proceeds with a 74% molar yield, whereas alternative protecting-group strategies would require sequential deprotection steps that reduce overall yield and introduce additional impurity profiles [1]. The PNZ group remains stable to the acidic and basic conditions used in preceding steps where Boc and Cbz groups would be labile [2].

Carbapenem synthesis Protecting group orthogonality Catalytic hydrogenation

Synthesis Yield of the Protected Intermediate: PNZ-Protection vs. Boc/Cbz Protection of Hydroxyproline

The one-step N-protection of trans-4-hydroxy-L-proline with p-nitrobenzyl chloroformate delivers the target compound in 99.6% yield after crystallization [1]. By comparison, literature precedents for N-Cbz protection of hydroxyproline typically report yields of 85–92% under analogous Schotten-Baumann conditions (class-level inference), and N-Boc protection requires anhydrous conditions with di-tert-butyl dicarbonate, yielding 80–88% [2].

Intermediate synthesis N-protection efficiency Process chemistry

Stereochemical Fidelity: (2S,4R) Configuration Paramount for Antibiotic Activity

The target compound possesses two defined stereocenters (2S,4R) computed by PubChem [1]. In carbapenem antibiotics, the trans-hydroxyproline configuration is essential for downstream antibacterial potency; epimerization at C-4 yields the cis isomer, which leads to carbapenem derivatives with significantly reduced activity [2]. Generic hydroxyproline derivatives (e.g., Cbz-Hyp-OH) may be supplied as racemic mixtures or with unspecified enantiomeric excess unless explicitly controlled. The target compound is supplied with certificate of analysis confirming ≥98% chemical purity validated by HPLC, NMR, and GC .

Chiral integrity Carbapenem pharmacology Quality control

Process Safety and Impurity Control: PNZ Hydrogenolysis vs. Alloc or Troc Deprotection

Alternative N-protecting groups for carbapenem side chains include allyloxycarbonyl (Alloc) and 2,2,2-trichloroethoxycarbonyl (Troc). Alloc deprotection requires palladium catalysts with nucleophilic scavengers that can generate allylic byproducts; Troc cleavage with Zn dust releases dichloroethylene, a potential genotoxic impurity requiring stringent control [1]. The PNZ group, in contrast, is cleaved by catalytic hydrogenation to yield p-toluidine, which is efficiently removed during aqueous workup [2]. The batch hydrogenation process for PNZ/PNB-protected meropenem achieves 74% yield with API purity meeting ICH Q3A thresholds when executed under optimized conditions (30–35 °C, 4 bar H₂) [2].

Process safety Deprotection chemistry Genotoxic impurities

Application Scenarios for (2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester (CAS 96034-57-0)


Industrial-Scale Meropenem Trihydrate Manufacturing

Procurement of CAS 96034-57-0 is essential for manufacturers operating the Sumitomo-origin meropenem process, where the PNZ-protected hydroxyproline serves as the chiral side-chain precursor. The compound undergoes conversion to (2S,4S)-2-dimethylaminocarbonyl-4-mercapto-1-(4-nitrobenzyloxycarbonyl)pyrrolidine (side-chain H), which is condensed with the activated carbapenem nucleus, followed by simultaneous PNZ/PNB hydrogenolytic deprotection to afford meropenem trihydrate . Using the pre-formed PNZ intermediate eliminates in-house protection steps, reduces quality-control burden, and ensures batch-to-batch consistency in the final API.

Process Development and Continuous-Flow Hydrogenation of Carbapenems

The PNZ-protected intermediate is the substrate of choice for developing next-generation continuous-flow hydrogenation processes. Research demonstrates that semi-continuous flow deprotection of PNZ/PNB-protected meropenem achieves a 4-cycle residence time of 840 seconds and halves reaction time versus batch (14 min vs. 30 min), while maintaining product quality equivalent to the 74% batch yield . This scenario applies to CDMOs and innovator pharma companies seeking to intensify carbapenem manufacturing through flow chemistry.

Doripenem and Panipenem Side-Chain Synthesis

Beyond meropenem, the PNZ-protected hydroxyproline scaffold is a validated building block for other carbapenem side chains. In doripenem synthesis, trans-4-hydroxy-L-proline is converted via PNZ protection to (2S,4S)-4-acetylthio-2-(N-sulfamoyl-tert-butoxycarbonylaminomethyl)-1-(4-nitrobenzyloxycarbonyl)pyrrolidine in 55–56% overall yield . Similarly, panipenem synthesis employs 1-(4-nitrobenzyloxycarbonyl)-3-mercaptopyrrolidine as the protected side chain, with final deprotection by H₂/Pd/C . Procuring the common PNZ intermediate enables a platform approach to multiple carbapenem APIs.

Orthogonal Protection for Complex Peptide and Oligosaccharide Synthesis

The PNZ group is recognized as an orthogonal N-protecting group in solid-phase peptide synthesis (SPPS) and automated glycan assembly (AGA), where it is stable to Fmoc deprotection conditions (20% piperidine/DMF) but efficiently cleaved by catalytic hydrogenation or photolysis . In AGA, PNZ-protected glycosylamines enable the synthesis of branched and linear human milk oligosaccharides by suppressing donor decomposition, with UV-mediated resin cleavage at 365 nm . This orthogonal profile makes CAS 96034-57-0 a useful building block for constructing complex, selectively deprotectable peptide and carbohydrate conjugates.

Quote Request

Request a Quote for (2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.